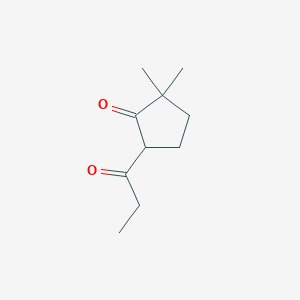![molecular formula C8H13N3 B13325374 2-Methyl-2,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepine](/img/structure/B13325374.png)
2-Methyl-2,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepine is a heterocyclic compound that belongs to the class of pyrazoloazepines This compound is characterized by a fused ring system consisting of a pyrazole ring and an azepine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of N-Boc-5-formylpyrazol-4-amines with 1,3-cyclohexanediones in an AcOH–1,4-dioxane medium in the presence of pyrrolidine . This reaction leads to the formation of pyrazolo[4,3-b]quinolin-8-one derivatives, which can be further converted into the desired compound through subsequent steps.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of high-purity starting materials and reagents.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as carbonyl or hydroxyl groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Substitution: The compound can participate in substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation, reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
2-Methyl-2,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s unique structure makes it a candidate for materials science applications, such as the development of novel polymers and advanced materials.
Mechanism of Action
The mechanism of action of 2-Methyl-2,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway, which plays a crucial role in regulating immune responses and inflammation . The compound may also interact with other proteins and enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[4,3-b]quinolin-8-one: A related compound with a similar fused ring system.
Pyrido[3,2-b]azepine: Another heterocyclic compound with a comparable structure but different ring fusion.
Tetrahydrobenzo[b]azepine: A compound with a benzene ring fused to an azepine ring, used in cardiovascular treatments.
Uniqueness
2-Methyl-2,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepine is unique due to its specific ring fusion and the presence of a methyl group at the 2-position. This structural feature can influence its reactivity and biological activity, making it distinct from other similar compounds.
Properties
Molecular Formula |
C8H13N3 |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
2-methyl-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-d]azepine |
InChI |
InChI=1S/C8H13N3/c1-11-6-7-2-4-9-5-3-8(7)10-11/h6,9H,2-5H2,1H3 |
InChI Key |
DEBFBRYUKYTKGJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C2CCNCCC2=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


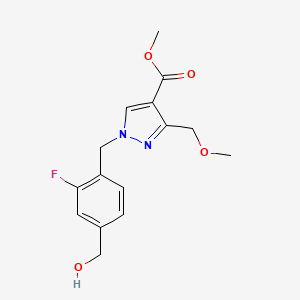
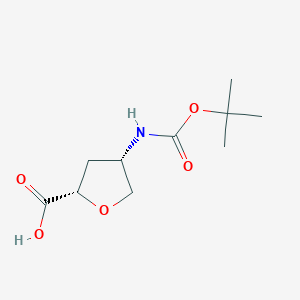
![tert-Butyl (R)-(1-(3,5-dimethyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-7-yl)piperidin-3-yl)carbamate](/img/structure/B13325317.png)
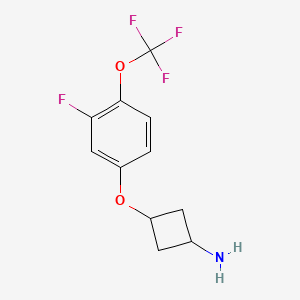
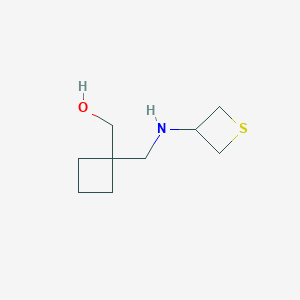
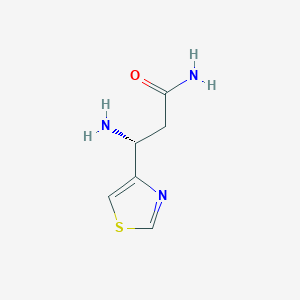
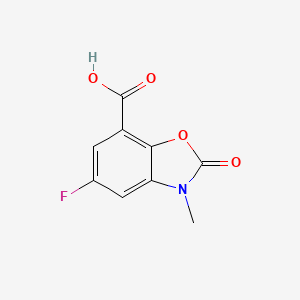

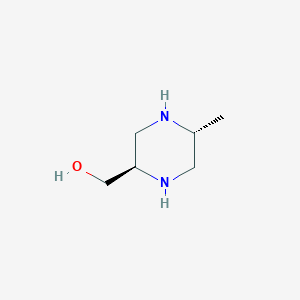
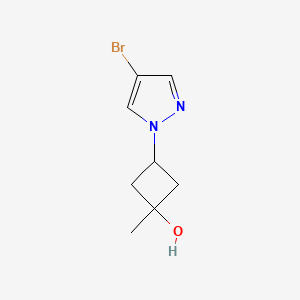


![2-Methyl-4-[(3-methylphenyl)methoxy]aniline](/img/structure/B13325360.png)
